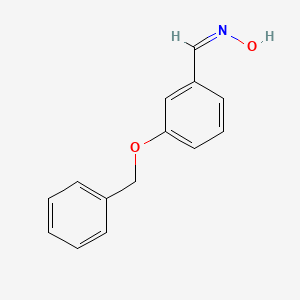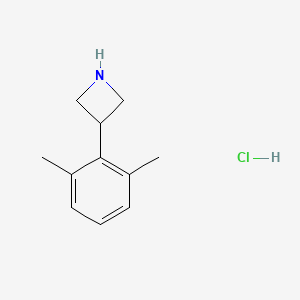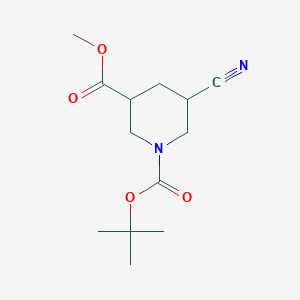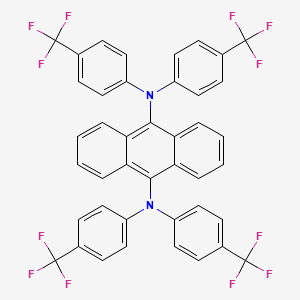
(Z)-3-(benzyloxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)benzaldehyde oxime is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzaldehyde oxime, where a benzyloxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(benzyloxy)benzaldehyde oxime can be synthesized through the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol. The oxime formation involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime.
Industrial Production Methods
While specific industrial production methods for 3-(benzyloxy)benzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as N-chlorosuccinimide in DMF can be used to oxidize the oxime to a nitrile.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxime to an amine.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions involving the benzyloxy group.
Major Products
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)benzaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition studies. The benzyloxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde oxime: Lacks the benzyloxy group, making it less hydrophobic.
4-methoxybenzaldehyde oxime: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
3-(benzyloxy)acetophenone oxime: Similar structure but with a ketone instead of an aldehyde, leading to different reactivity.
Uniqueness
3-(benzyloxy)benzaldehyde oxime is unique due to the presence of both the benzyloxy and oxime groups, which confer distinct chemical properties. The benzyloxy group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets. The oxime group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
InChI-Schlüssel |
YUQATBOXIFGNQR-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)




![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)


![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
